molecular formula C7H9N3O2 B048452 N-hydroxy-2-phenyl-1-hydrazinecarboxamide CAS No. 121933-76-4

N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Cat. No. B048452
M. Wt: 167.17 g/mol
InChI Key: CGKLKQXBEOQILJ-UHFFFAOYSA-N
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Description

N-hydroxy-2-phenyl-1-hydrazinecarboxamide belongs to a class of organic compounds known for their diverse chemical and physical properties. This compound, like its analogs, has been a subject of research due to its interesting structure and potential applications in various fields, including chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to N-hydroxy-2-phenyl-1-hydrazinecarboxamide often involves multi-step processes. For example, Ali et al. (2021) describe a two-step synthesis using ultrasound irradiation, which is an environmentally friendly method. The process includes the solvent-free synthesis of an intermediate compound followed by its condensation with hydrazine carboxamide analogs (Ali, Ali, Bakht, & Ahsan, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to N-hydroxy-2-phenyl-1-hydrazinecarboxamide is characterized by planarity in certain molecular units and specific angular relationships between different molecular fragments. For example, Attia et al. (2012) reported that the hydrazinecarboxamide unit in a related compound is nearly planar and forms specific dihedral angles with adjacent phenyl rings (Attia et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups. For instance, reactions involving hydrazinecarboxamide groups can lead to various derivatives with interesting chemical properties. Khan et al. (2018) explored this aspect in their study of similar compounds (Khan et al., 2018).

Physical Properties Analysis

The physical properties of compounds like N-hydroxy-2-phenyl-1-hydrazinecarboxamide, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often deduced from structural analysis and experimental observations. For instance, studies like those by Jovevska et al. (1996) provide insights into the physical characteristics of related compounds through spectroscopic and crystallographic analyses (Jovevska, Anastasova, & Aleksic, 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are vital for understanding the compound's applications. Studies such as those by Sennappan et al. (2020) analyze the chemical properties through various techniques like spectroscopy, molecular docking, and DNA binding studies (Sennappan, Skariyachan, Managutti, & Gunaga, 2020).

Scientific Research Applications

Synthesis and Characterization of Complex Molecules : A study by Singh and Singh (2008) explored the synthesis of rare earth complexes with azomethines, including derivatives of N-hydroxy-2-phenyl-1-hydrazinecarboxamide. These complexes were characterized and tested for their antimicrobial properties, demonstrating significant bactericidal and fungicidal activities (R. Singh & R.V. Singh, 2008).

Antimicrobial and Antifungal Activities : The antimicrobial and antifungal activities of N-hydroxy-2-phenyl-1-hydrazinecarboxamide derivatives have been a subject of interest. For instance, Ahsan et al. (2016) synthesized semicarbazone derivatives and evaluated their antimicrobial activities, discovering compounds with potent antibacterial and antifungal properties (M. Ahsan et al., 2016).

Anticonvulsant Evaluation : The compound's utility extends to the pharmaceutical domain, where Ahsan et al. (2013) synthesized and evaluated N-hydroxy-2-phenyl-1-hydrazinecarboxamide analogues for their anticonvulsant activities. These studies indicated promising results, with specific derivatives showing significant protection in seizure tests (M. Ahsan et al., 2013).

Development of Fluorescent Probes : Furthermore, Zhu et al. (2019) investigated a ratiometric fluorescent probe for detecting hydrazine in biological and water samples. This probe utilized a derivative of N-hydroxy-2-phenyl-1-hydrazinecarboxamide, showcasing its potential in environmental monitoring and biological research (Meiqing Zhu et al., 2019).

Cancer Research and Drug Discovery : The compound's derivatives have also been explored for their potential in cancer research and drug discovery. Studies have focused on synthesizing novel derivatives and evaluating their cytotoxic and antioxidant activities, providing insights into their therapeutic potentials (Amena Ali et al., 2021).

properties

IUPAC Name

1-anilino-3-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLKQXBEOQILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377227
Record name N-Hydroxy-2-phenylhydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-phenyl-1-hydrazinecarboxamide

CAS RN

121933-76-4
Record name N-Hydroxy-2-phenylhydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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